molecular formula C7H13NO2 B159618 methyl (2R,3S)-3-propylaziridine-2-carboxylate CAS No. 127127-37-1

methyl (2R,3S)-3-propylaziridine-2-carboxylate

Cat. No. B159618
M. Wt: 143.18 g/mol
InChI Key: UCSPMVVFSWSXSE-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3S)-3-propylaziridine-2-carboxylate, also known as MPC, is a chemical compound that has been widely used in scientific research due to its unique structure and properties. MPC is a heterocyclic compound that contains an aziridine ring, which is a highly reactive three-membered ring that can undergo various chemical reactions.

Mechanism Of Action

The mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate is not fully understood, but it is believed to involve the reaction of the aziridine ring with various biological molecules, such as nucleophiles and electrophiles. The high reactivity of the aziridine ring allows it to form covalent bonds with these molecules, leading to the inhibition or modification of their biological activity.

Biochemical And Physiological Effects

Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have antiviral and anticancer activity by inhibiting the replication of viruses and cancer cells. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to improve the mechanical and thermal properties of polymers by introducing a crosslinking structure.

Advantages And Limitations For Lab Experiments

The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions, which may affect the accuracy and reproducibility of the experimental results.

Future Directions

There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate. First, the synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be optimized to improve the yield and purity of the final product. Second, the mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be further investigated to understand its interactions with biological molecules. Third, the potential applications of methyl (2R,3S)-3-propylaziridine-2-carboxylate in various fields, such as drug discovery and material science, can be explored. Finally, the toxicity and stability of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be evaluated to ensure its safety and reliability in lab experiments.
Conclusion:
Methyl (2R,3S)-3-propylaziridine-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique structure and properties. methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. The synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions. There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate, including the optimization of its synthesis method, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.

Synthesis Methods

The synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The final product is obtained by the esterification of the aziridine-2-carboxylic acid with methanol. The overall synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate is shown in Figure 1.

Scientific Research Applications

Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and viral infections. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a monomer for the synthesis of various polymers, such as polyaziridines and polyurethanes.

properties

CAS RN

127127-37-1

Product Name

methyl (2R,3S)-3-propylaziridine-2-carboxylate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (2R,3S)-3-propylaziridine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-4-5-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

UCSPMVVFSWSXSE-NTSWFWBYSA-N

Isomeric SMILES

CCC[C@H]1[C@@H](N1)C(=O)OC

SMILES

CCCC1C(N1)C(=O)OC

Canonical SMILES

CCCC1C(N1)C(=O)OC

synonyms

2-Aziridinecarboxylicacid,3-propyl-,methylester,(2R-trans)-(9CI)

Origin of Product

United States

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